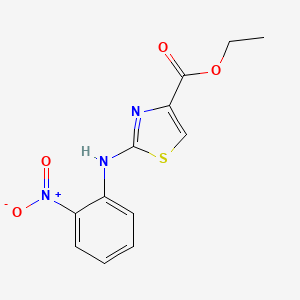

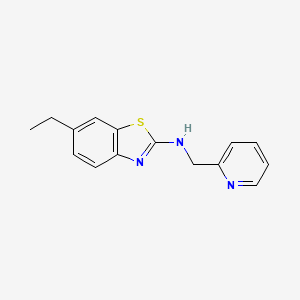

2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester

Descripción general

Descripción

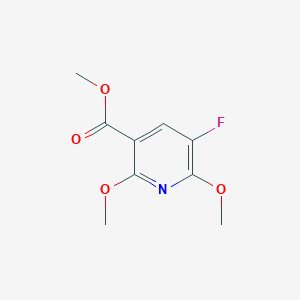

The compound “2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester” is a complex organic molecule that contains a thiazole ring, a nitrophenylamino group, and an ethyl ester linked to a carboxylic acid . Thiazole is a heterocyclic compound that consists of a five-membered ring containing nitrogen and sulfur atoms . Nitrophenylamino refers to a phenyl group (a ring of six carbon atoms) with an attached nitro group (NO2) and an amino group (NH2). The carboxylic acid ethyl ester group is commonly found in various organic compounds and can participate in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions of amines with ethyl cyanoacetate . Additionally, protodeboronation of alkyl boronic esters has been reported as a method for synthesizing related compounds .Chemical Reactions Analysis

The compound likely undergoes various chemical reactions due to the presence of multiple reactive groups. For example, the nitro group can participate in reduction reactions, and the ester group can undergo hydrolysis .Aplicaciones Científicas De Investigación

Role in Synthesis of Heterocyclic Compounds

The reactivity of 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester and related derivatives facilitates the synthesis of a broad range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. Such compounds are integral to drug development efforts, given their diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects. For instance, benzofused thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, demonstrating the potential of thiazole scaffolds in designing alternative therapeutic agents (Raut et al., 2020).

Pharmacological Potential

The pharmacological exploration of thiazole-based derivatives underscores their significance in medicinal chemistry. These derivatives exhibit a wide array of biological activities, such as antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. This wide spectrum of pharmacological potential highlights the versatility of thiazole derivatives as crucial scaffolds in drug discovery and development processes (Lelyukh, 2019).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used as photoactivatable probes . These probes can chemically couple to nearby residues, revealing interactions among proteins, nucleic acids, and membranes in live cells .

Mode of Action

It’s worth noting that similar compounds, such as the 1-(2-nitrophenyl)ethyl (npe) caging group, can be photolyzed at ≤360 nm . This suggests that the compound may interact with its targets through a light-mediated process.

Biochemical Pathways

Similar compounds have been used to define relationships between two reactive groups that are on a single protein, on a ligand and its receptor, or on separate biomolecules within an assembly . This suggests that the compound may affect various biochemical pathways depending on its specific targets.

Result of Action

Similar compounds have been used to reveal interactions among proteins, nucleic acids, and membranes in live cells . This suggests that the compound may have a variety of molecular and cellular effects depending on its specific targets.

Propiedades

IUPAC Name |

ethyl 2-(2-nitroanilino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c1-2-19-11(16)9-7-20-12(14-9)13-8-5-3-4-6-10(8)15(17)18/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPPDZGOUSTRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile](/img/structure/B1415355.png)

![(Imidazo[2,1-b][1,3]thiazol-6-ylmethylene)malononitrile](/img/structure/B1415356.png)

![8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B1415363.png)

![2-[2-(2-chloro-7,8-dimethylquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1415367.png)

![2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide](/img/structure/B1415368.png)